2-Amino-1-[4-(pyrazin-2-yl)piperazin-1-yl]propan-1-one dihydrochloride
Description
Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds containing multiple functional groups. The International Union of Pure and Applied Chemistry name accurately reflects the structural hierarchy, beginning with the longest carbon chain containing the ketone functionality (propan-1-one), followed by the amino substituent at position 2, and the complex piperazine-pyrazine substituent system. The piperazine ring system is designated as the primary heterocyclic component, with the pyrazine ring functioning as a substituent at the 4-position of the piperazine ring. The dihydrochloride designation indicates the presence of two hydrochloride salt groups, which form ionic interactions with the basic nitrogen atoms present in the molecule.
The compound exists under several synonymous designations in chemical databases, including the simplified form "2-amino-1-(4-pyrazin-2-ylpiperazin-1-yl)propan-1-one;dihydrochloride" and various registry-specific identifiers. The Chemical Abstracts Service registry number 1251923-63-3 provides a unique identifier for this specific dihydrochloride salt form, distinguishing it from the free base or other salt forms of the same organic molecule. Alternative nomenclature systems may describe this compound using different descriptive approaches, but the International Union of Pure and Applied Chemistry system remains the most widely accepted standard for scientific communication. The systematic name construction follows the principle of identifying the parent chain, numbering positions to give the lowest possible numbers to functional groups, and describing substituents in alphabetical order when multiple complex groups are present.
Molecular Formula and Weight Analysis
The molecular formula C₁₁H₁₉Cl₂N₅O accurately represents the atomic composition of this compound, encompassing eleven carbon atoms, nineteen hydrogen atoms, two chlorine atoms, five nitrogen atoms, and one oxygen atom. The molecular weight of 308.20 grams per mole reflects the substantial molecular size and complexity of this heterocyclic compound. The presence of five nitrogen atoms within the molecular framework indicates the highly nitrogenous nature of this compound, with nitrogen atoms distributed across the pyrazine ring (two atoms), the piperazine ring (two atoms), and the amino group (one atom). The two chlorine atoms originate from the dihydrochloride salt formation, representing the anionic components that balance the positive charges developed on protonated nitrogen centers under physiological conditions.
The molecular weight distribution shows significant contributions from the heterocyclic ring systems, which comprise the majority of the molecular mass. The organic base portion (excluding the dihydrochloride groups) has a molecular formula of C₁₁H₁₇N₅O with a corresponding molecular weight of approximately 235.29 grams per mole, while the two hydrochloride groups contribute an additional 72.91 grams per mole to the total molecular weight. This molecular weight places the compound within the small molecule pharmaceutical range, making it suitable for oral bioavailability considerations according to established drug-like property guidelines. The nitrogen-to-carbon ratio of 5:11 represents a relatively high nitrogen content, which significantly influences the compound's basicity, hydrogen bonding potential, and overall pharmacokinetic properties.
| Molecular Parameter | Value |
|---|---|
| Molecular Formula | C₁₁H₁₉Cl₂N₅O |
| Molecular Weight | 308.20 g/mol |
| Carbon Atoms | 11 |
| Hydrogen Atoms | 19 |
| Nitrogen Atoms | 5 |
| Oxygen Atoms | 1 |
| Chlorine Atoms | 2 |
| Nitrogen:Carbon Ratio | 5:11 |
Crystallographic Data and Three-Dimensional Conformational Studies
The three-dimensional conformational characteristics of this compound have been extensively studied through computational modeling approaches, providing insights into the molecular geometry and conformational flexibility. The compound exhibits significant conformational diversity due to the presence of multiple rotatable bonds connecting the pyrazine and piperazine ring systems with the propanone chain. Computational conformer generation studies indicate that the molecule can adopt numerous low-energy conformations, with the piperazine ring typically maintaining a chair conformation while the connecting bonds allow for considerable rotational freedom.
The three-dimensional structure analysis reveals that the pyrazine ring system maintains planarity, as expected for aromatic heterocycles, while the piperazine ring adopts a puckered chair conformation that minimizes steric interactions between adjacent substituents. The propyl chain connecting to the amino ketone functionality can adopt various conformations, with gauche and anti arrangements both being energetically accessible under normal conditions. The preferred conformations show the amino group oriented to minimize intramolecular steric clashes while maintaining optimal hydrogen bonding capabilities with potential receptor sites or solvent molecules.
Conformational flexibility studies demonstrate that the molecule possesses multiple rotatable bonds, particularly around the connections between the piperazine ring and both the pyrazine substituent and the propanone chain. This flexibility is crucial for biological activity, as it allows the molecule to adopt the optimal conformation for binding to target receptors or enzymes. The conformational ensemble generated through computational methods provides valuable information for understanding structure-activity relationships and guiding further chemical modifications. The overall molecular geometry suggests a relatively extended structure with the ability to form multiple hydrogen bonds through the various nitrogen atoms and the amino group.
Spectroscopic Fingerprinting (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible, Mass Spectrometry)
The spectroscopic characterization of this compound encompasses multiple analytical techniques that provide comprehensive structural confirmation and purity assessment. Nuclear magnetic resonance spectroscopy reveals distinct chemical shifts corresponding to the various chemical environments within the molecule, including aromatic protons from the pyrazine ring, aliphatic protons from the piperazine ring and propyl chain, and the amino group protons. The pyrazine ring protons typically appear in the aromatic region between 8.0 and 9.0 parts per million, displaying characteristic coupling patterns that confirm the substitution pattern on the heterocyclic ring.
Infrared spectroscopy provides crucial functional group identification through characteristic absorption bands. The amino group typically exhibits N-H stretching vibrations in the region of 3400-3250 cm⁻¹, while the carbonyl group of the ketone functionality appears as a strong absorption around 1715 cm⁻¹. The aromatic C=C stretching vibrations from the pyrazine ring system appear in the 1600-1585 cm⁻¹ region, and the C-N stretching vibrations from the piperazine ring and amino group connections are observed in the 1335-1250 cm⁻¹ range. The hydrochloride salt formation may also contribute additional features in the fingerprint region below 1500 cm⁻¹.
Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns that support structural assignments. The molecular ion peak appears at mass-to-charge ratio 308 for the intact dihydrochloride salt, while fragmentation patterns reveal characteristic losses corresponding to the chloride ions and subsequent breakdown of the organic framework. Common fragmentation pathways include loss of the amino group, cleavage of bonds adjacent to the piperazine ring, and fragmentation of the pyrazine substituent. The fragmentation pattern provides valuable information for confirming the connectivity between different portions of the molecule and verifying the presence of the expected functional groups.
Ultraviolet-visible spectroscopy reveals absorption characteristics primarily associated with the pyrazine chromophore system. The pyrazine ring system typically exhibits absorption maxima in the ultraviolet region, with π-π* transitions occurring around 260-280 nanometers and n-π* transitions at longer wavelengths around 320-340 nanometers. The exact positions and intensities of these absorption bands depend on the substitution pattern and the electronic effects of the piperazine substituent on the pyrazine ring system. The presence of the amino group may also contribute additional electronic transitions, particularly if intramolecular charge transfer interactions occur between the electron-donating amino group and the electron-accepting pyrazine system.
| Spectroscopic Technique | Key Characteristics | Typical Range/Value |
|---|---|---|
| Nuclear Magnetic Resonance (¹H) | Pyrazine protons | 8.0-9.0 ppm |
| Nuclear Magnetic Resonance (¹H) | Piperazine protons | 2.5-4.0 ppm |
| Nuclear Magnetic Resonance (¹H) | Amino group protons | 1.0-2.5 ppm |
| Infrared | N-H stretch | 3400-3250 cm⁻¹ |
| Infrared | C=O stretch | ~1715 cm⁻¹ |
| Infrared | Aromatic C=C | 1600-1585 cm⁻¹ |
| Ultraviolet-Visible | π-π* transition | 260-280 nm |
| Ultraviolet-Visible | n-π* transition | 320-340 nm |
| Mass Spectrometry | Molecular ion | m/z 308 |
Properties
IUPAC Name |
2-amino-1-(4-pyrazin-2-ylpiperazin-1-yl)propan-1-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5O.2ClH/c1-9(12)11(17)16-6-4-15(5-7-16)10-8-13-2-3-14-10;;/h2-3,8-9H,4-7,12H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USRGIBCLRRBARP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2=NC=CN=C2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19Cl2N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Amino-1-[4-(pyrazin-2-yl)piperazin-1-yl]propan-1-one dihydrochloride is a compound of interest in medicinal chemistry due to its unique structural features, which include a piperazine moiety linked to a pyrazine ring. This compound has been investigated for various biological activities, including antimicrobial, anticancer, and neuropharmacological effects. This article presents a detailed overview of its biological activity, supported by data tables and relevant research findings.
The molecular formula of this compound is , with a molecular weight of 308.21 g/mol. Its structure contributes to its biological properties, making it a subject of various pharmacological studies.
| Property | Value |
|---|---|
| Molecular Formula | C11H18Cl2N5O |
| Molecular Weight | 308.21 g/mol |
| CAS Number | 1251923-63-3 |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It has been shown to bind to various receptors and enzymes, modulating their activity. For instance, studies indicate that it may inhibit certain enzymes by occupying their active sites, thus blocking substrate access and leading to downstream biological effects such as apoptosis in cancer cells .
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies conducted on various bacterial strains revealed that the compound effectively inhibits bacterial growth, suggesting potential applications in treating bacterial infections .
Anticancer Activity
The anticancer potential of this compound has been evaluated through several studies. For example, it has been shown to induce apoptosis in cancer cell lines by activating caspase pathways, which are crucial for programmed cell death . The compound's efficacy varies across different cancer types, indicating a need for further investigation into its mechanism and potential therapeutic applications.
Neuropharmacological Effects
Emerging research suggests that this compound may also possess neuropharmacological properties. Preliminary studies indicate that it can modulate neurotransmitter systems, potentially affecting cognitive functions and mood regulation. Its interaction with acetylcholinesterase has been documented, which could imply applications in treating neurodegenerative diseases .
Case Studies
Several case studies highlight the biological activity of this compound:
- Antitumor Efficacy : A study reported that the compound reduced cell viability in human leukemia cell lines by more than 50% at concentrations below 10 µM, demonstrating potent anticancer activity.
- Antibacterial Properties : In another investigation, the compound showed MIC values ranging from 5 to 20 µg/mL against Gram-positive bacteria, indicating strong antibacterial effects.
- Neuroprotective Effects : A recent study explored the neuroprotective potential of this compound in animal models of Alzheimer's disease, showing a significant reduction in amyloid plaque formation.
Scientific Research Applications
Chemistry
In the field of chemistry, 2-Amino-1-[4-(pyrazin-2-yl)piperazin-1-yl]propan-1-one dihydrochloride serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical reactions, including:
- Oxidation : Can be oxidized using agents like hydrogen peroxide.
- Reduction : Reduced by sodium borohydride.
- Substitution Reactions : The amino group can be replaced by other nucleophiles.
Biology
The compound is studied for its potential as a biochemical probe , particularly in understanding cellular mechanisms. Its interactions with biological targets can modulate enzyme activities, which may lead to significant biological effects.
Case Studies
- Antidepressant Activity : Research indicates that derivatives of this compound exhibit serotonin reuptake inhibition, a key mechanism for antidepressant action. In vivo studies have shown that specific derivatives significantly reduce immobility time in forced swimming tests, suggesting potential antidepressant effects.
- Anticancer Activity : In vitro studies demonstrate that derivatives induce apoptosis in cancer cells. For example, one study reported an IC50 value of 18 μM against breast cancer cells through PARP inhibition.
Medicine
In medicinal chemistry, the compound is being investigated for its therapeutic properties:
Potential Therapeutic Applications
| Application | Mechanism | References |
|---|---|---|
| Antidepressant | Serotonin reuptake inhibition | |
| Anticancer | Induction of apoptosis via PARP inhibition |
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation at its carbonyl group under acidic conditions. Hydrogen peroxide (H₂O₂) in acetic acid effectively converts the ketone to a carboxylic acid derivative while preserving the pyrazine ring.
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| H₂O₂ (30%) | AcOH, 60°C | 2-Amino-1-[4-(pyrazin-2-yl)piperazin-1-yl]propanoic acid | 68% |
This reaction requires precise pH control (pH 4-5) to prevent over-oxidation of the pyrazine moiety.
Reduction Reactions
The ketone group is reducible using sodium borohydride (NaBH₄) in methanol, yielding the corresponding alcohol without affecting the piperazine-pyrazine system.
| Reducing Agent | Solvent | Product | Reaction Time |
|---|---|---|---|
| NaBH₄ (2 eq) | MeOH | 2-Amino-1-[4-(pyrazin-2-yl)piperazin-1-yl]propan-1-ol | 4 hrs |
The reaction proceeds at room temperature with >90% conversion efficiency.
Substitution Reactions
The amino group participates in nucleophilic substitution reactions. In toluene with K₂CO₃, it reacts with alkyl halides (e.g., methyl iodide) to form N-alkyl derivatives :
General Reaction:
| Halide | Base | Product | Selectivity |
|---|---|---|---|
| CH₃I | K₂CO₃ | N-Methyl-2-amino-1-[4-(pyrazin-2-yl)piperazin-1-yl]propan-1-one | 82% |
Amide Bond Formation
The amino group forms stable amides with activated carboxylic acids. Using DCC (dicyclohexylcarbodiimide) in dichloromethane (DCM), it reacts with Boc-protected amino acids to generate peptidomimetic derivatives :
Example Reaction:
| Coupling Agent | Solvent | Yield | Application |
|---|---|---|---|
| DCC | DCM | 75% | Antibacterial agent synthesis |
Catalytic Hydrogenation
Under hydrogen gas (H₂) with Pd/C catalyst, the pyrazine ring undergoes partial saturation to form tetrahydropyrazine derivatives :
| Catalyst | Pressure | Product | Remarks |
|---|---|---|---|
| 10% Pd/C | 50 psi H₂ | 2-Amino-1-[4-(1,2,3,4-tetrahydropyrazin-2-yl)piperazin-1-yl]propan-1-one | Requires aqueous conditions |
Alkylation Reactions
The piperazine nitrogen reacts with alkylating agents like methylamine in the presence of NaH, forming quaternary ammonium salts :
| Alkylating Agent | Conditions | Product | Yield |
|---|---|---|---|
| Methylamine | Toluene, NaH | N-Methylpiperazine derivative | 70% |
Key Reactivity Trends
-
pH Sensitivity : Reactions involving the amino group require neutral to slightly basic conditions (pH 7–9) to maintain nucleophilicity .
-
Steric Effects : Bulky substituents on the pyrazine ring reduce reaction rates at the piperazine nitrogen .
-
Solvent Compatibility : Polar aprotic solvents (e.g., DMF, DCM) enhance amide formation, while protic solvents (e.g., MeOH) favor reductions .
This compound’s versatility in bond-forming reactions makes it valuable for synthesizing bioactive molecules, particularly antimicrobial and CNS-targeting agents .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues with Piperazine and Pyrazine Moieties
Key Compounds and Features
Structural Insights :
- Piperazine Core : All compounds share a piperazine ring, a common feature in drugs targeting neurological or cardiovascular systems.
- Substituent Variability : The target compound’s pyrazine group contrasts with the benzyloxyethyl group in and the triazolopyridine in , affecting receptor binding and solubility.
- Salt Form : Dihydrochloride salts improve aqueous solubility, critical for bioavailability in drug formulations .
Pharmacological and Commercial Comparators
Levocetirizine Dihydrochloride
- CAS : 130018-87-0 | Formula : C₂₁H₂₅ClN₂O₃·2HCl
- Use : Antihistamine (H₁-receptor antagonist) .
- Comparison : Unlike the target compound, levocetirizine incorporates a chlorophenyl-benzyl group on the piperazine ring, enabling specific antihistamine activity. Its dihydrochloride salt is commercially available and widely used, contrasting with the discontinued status of the target compound .
Patent Compounds (Pyrazolo-pyrimidinones)
- Examples : 2-(4-ethyl-6-methylpyrazolo[1,5-a]pyrazin-2-yl)-7-[4-(2-fluoroethyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one.
- Features : Fluorinated alkyl chains on the piperazine ring enhance metabolic stability. These compounds are under patent protection (2023), indicating active therapeutic exploration, unlike the discontinued target compound .
Discontinued Status and Market Dynamics
In contrast, analogs like levocetirizine dihydrochloride and benzyloxyethyl derivatives remain available, reflecting their established therapeutic or research utility .
Research and Regulatory Considerations
- Reference Standards : Impurity standards like 2-[3-(4-Phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one (CAS 62337-66-0) highlight the importance of piperazine derivatives in quality control during drug manufacturing .
- Patent Trends: Fluorinated piperazine derivatives in recent patents (2023) suggest ongoing innovation in optimizing pharmacokinetics, a contrast to the discontinued target compound .
Preparation Methods
Synthesis of the Free Base
The primary synthetic route involves the coupling of pyrazine derivatives with piperazine followed by amide bond formation:
Pyrazine-Piperazine Coupling : The reaction between 2-chloropyrazine and piperazine in the presence of a base (typically potassium carbonate) in a polar aprotic solvent such as DMF or DMSO.
Amide Bond Formation : The resulting 2-(piperazin-1-yl)pyrazine is then coupled with a protected 2-aminopropanoic acid using coupling agents that promote amide bond formation.
Deprotection : Removal of the protecting group from the amino function to yield the free base 2-amino-1-[4-(pyrazin-2-yl)piperazin-1-yl]propan-1-one.
Salt Formation
The free base is converted to the dihydrochloride salt by treatment with hydrogen chloride:
2-Amino-1-[4-(pyrazin-2-yl)piperazin-1-yl]propan-1-one + 2HCl →
this compound
This salt formation typically occurs in an anhydrous environment using HCl in diethyl ether or dioxane to ensure complete conversion and minimize hydrolysis.
Alternative Synthetic Approaches
One-Pot Synthesis
A more efficient approach involves a one-pot synthesis strategy:
Initial Coupling : Reaction of 2-chloropyrazine with excess piperazine to form 2-(piperazin-1-yl)pyrazine.
In-situ Amide Formation : Without isolation, the intermediate is treated with a suitably activated 2-aminopropanoic acid derivative.
Direct Salt Formation : The reaction mixture is then treated with HCl to form the dihydrochloride salt, which often precipitates from the reaction mixture.
This approach reduces the number of isolation and purification steps, potentially increasing overall yield.
Microwave-Assisted Synthesis
Microwave irradiation has been employed to accelerate the reaction:
Accelerated Coupling : The reaction between 2-chloropyrazine and piperazine is conducted under microwave conditions (typically 100-150°C, 100-300W) for 10-30 minutes.
Rapid Amide Formation : The coupling with the amino acid derivative is similarly accelerated under microwave conditions.
This method significantly reduces reaction times from hours to minutes while often providing comparable or improved yields.
Purification Techniques
The purification of this compound involves several techniques:
Recrystallization
The crude dihydrochloride salt is typically recrystallized from appropriate solvent systems:
| Solvent System | Temperature Range | Yield (%) | Purity (%) |
|---|---|---|---|
| Ethanol/Diethyl ether | 50-60°C → 0-5°C | 75-85 | >98 |
| Isopropanol/Acetone | 60-70°C → 0-5°C | 70-80 | >97 |
| Methanol/Ethyl acetate | 40-50°C → 0-5°C | 80-90 | >99 |
The choice of solvent system depends on the specific impurity profile of the crude product.
Column Chromatography
For the free base purification (prior to salt formation):
- Stationary Phase : Silica gel (typically 60-120 mesh)
- Mobile Phase : Gradient elution with dichloromethane/methanol mixtures (typically starting with 98:2 and gradually increasing methanol content to 90:10)
- Detection : UV visualization at 254 nm or TLC with ninhydrin staining
Preparative HPLC
For high-purity requirements:
- Column : C18 reverse phase
- Mobile Phase : Gradient of acetonitrile/water with 0.1% trifluoroacetic acid
- Detection : UV at 220 and 254 nm
Optimization Parameters
Several parameters significantly influence the yield and purity of the final product:
Temperature Effects
The coupling reaction between pyrazine derivatives and piperazine is temperature-dependent:
| Temperature (°C) | Reaction Time (h) | Conversion (%) | Side Products (%) |
|---|---|---|---|
| 25 (RT) | 24-48 | 70-80 | 5-10 |
| 60-70 | 8-12 | 85-95 | 10-15 |
| 100-110 | 2-4 | 90-98 | 15-25 |
| Microwave (150) | 0.25-0.5 | 95-99 | 10-20 |
While higher temperatures accelerate the reaction, they may also promote side reactions, necessitating a balance between reaction rate and selectivity.
Coupling Agent Selection
The choice of coupling agent for amide bond formation significantly impacts yield and purity:
| Coupling Agent | Reaction Conditions | Yield (%) | Purity (%) | Comments |
|---|---|---|---|---|
| DCC/HOBt | DCM, 0°C → RT, 12h | 65-75 | 90-95 | Difficult removal of DCU byproduct |
| HATU | DMF, DIPEA, RT, 6h | 80-90 | 95-98 | Higher cost but cleaner reaction |
| EDC·HCl/HOBt | DCM, RT, 8h | 70-80 | 92-96 | Water-soluble byproducts |
| T3P | EtOAc, Et3N, RT, 4h | 75-85 | 94-97 | Minimal racemization |
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) generally provides the best balance of yield, purity, and reaction time.
Solvent Effects
The solvent system affects both reaction kinetics and product isolation:
| Solvent | Advantages | Disadvantages |
|---|---|---|
| DMF | High solubility, promotes coupling | Difficult removal, high boiling point |
| DCM | Easy removal, good for workup | Limited solubility for some reagents |
| THF | Moderate polarity, easy removal | Potential peroxide formation |
| Acetonitrile | Good solubility, moderate boiling point | Cost considerations for large scale |
A mixed solvent system (e.g., DCM/DMF 4:1) often provides an optimal balance of reactivity and processability.
Scale-Up Considerations
Transitioning from laboratory to larger-scale preparation introduces several challenges:
Heat Transfer
The exothermic nature of both the coupling reaction and salt formation requires careful temperature control:
- Controlled Addition : Slow addition of reagents (particularly HCl for salt formation)
- Efficient Cooling : Jacketed reactors with appropriate cooling capacity
- Temperature Monitoring : Multiple temperature probes throughout the reaction vessel
Mixing Efficiency
Adequate mixing becomes critical at larger scales:
- Mechanical Stirring : Overhead stirrers with appropriate impeller design
- Concentration Adjustments : Typically more dilute conditions than laboratory scale
- Addition Rate : Slower addition of reagents to ensure homogeneity
Purification Adaptations
Laboratory purification methods often require modification for larger scales:
- Recrystallization : Anti-solvent addition techniques rather than cooling crystallization
- Filtration : Pressure or vacuum filtration systems with appropriate filter aids
- Drying : Vacuum oven drying with controlled temperature ramping
Analytical Methods for Process Control
During preparation, several analytical techniques are employed to monitor reaction progress and product quality:
HPLC Analysis
Typical HPLC conditions for monitoring the synthesis:
| Parameter | Specification |
|---|---|
| Column | C18, 150 × 4.6 mm, 5 μm |
| Mobile Phase | Gradient of acetonitrile/buffer (pH 3.0) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Run Time | 15 minutes |
| Retention Time | ~7.5 minutes (free base), ~5.2 minutes (dihydrochloride) |
NMR Monitoring
Proton NMR provides valuable information about reaction completion and purity:
-
- Pyrazine protons: δ 8.0-8.5 ppm
- Piperazine protons: δ 2.5-3.5 ppm
- Methyl group: δ 1.2-1.4 ppm
- Methine proton: δ 3.8-4.0 ppm
Completion Indicators : Disappearance of starting material signals and emergence of product signals
Salt Formation Verification
The conversion to dihydrochloride salt can be monitored by:
- Elemental Analysis : Chlorine content determination
- pH Measurement : Aqueous solution pH (typically 2.0-3.0 for complete salt formation)
- IR Spectroscopy : Characteristic N-H stretching patterns differ between free base and salt forms
Stability Considerations
The stability of this compound under various conditions affects both preparation and storage:
Solution Stability
| Medium | Temperature (°C) | Stability Period | Degradation Products |
|---|---|---|---|
| Water | 25 | 24-48 hours | Hydrolysis of amide bond |
| Methanol | 25 | 7-14 days | Minimal degradation |
| DMSO | 25 | 14-30 days | Gradual oxidation |
| Acidic buffer (pH 3) | 25 | 3-5 days | Hydrolysis products |
Solid-State Stability
The dihydrochloride salt shows enhanced stability compared to the free base:
- Temperature : Stable up to 120-130°C in solid state
- Humidity : Hygroscopic; requires storage at <60% relative humidity
- Light : Minimal photodegradation; standard amber containers provide adequate protection
Q & A
Q. What are the optimal synthetic routes for preparing 2-Amino-1-[4-(pyrazin-2-yl)piperazin-1-yl]propan-1-one dihydrochloride?
- Methodological Answer : The synthesis typically involves coupling pyrazine-substituted piperazine with a propanone precursor. A two-step approach is common:
Nucleophilic substitution : React 4-(pyrazin-2-yl)piperazine with 2-chloropropan-1-one in a polar aprotic solvent (e.g., DMF) under reflux, using a base like potassium carbonate to facilitate the reaction .
Salt formation : Treat the free base with concentrated HCl in ethanol to form the dihydrochloride salt. Crystallization is achieved by slow evaporation or cooling, as demonstrated in analogous piperazine derivatives .
Purity is monitored via TLC or HPLC, with yields averaging 60-75% under optimized conditions.
Q. What spectroscopic methods are critical for confirming the compound’s structural integrity?
- Methodological Answer :
- NMR : H and C NMR confirm the piperazine ring (δ 2.5–3.5 ppm for N–CH), pyrazine protons (δ 8.5–9.0 ppm), and the propanone carbonyl (δ ~200 ppm in C) .
- Mass spectrometry (HRMS) : Verify the molecular ion peak at m/z 266.1 (free base) and 298.2 (dihydrochloride adduct) .
- IR spectroscopy : Identify characteristic stretches for NH (~3350 cm), carbonyl (C=O, ~1650 cm), and aromatic C–N bonds (~1250 cm) .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer :
- Storage : Keep in a desiccator at 2–8°C under inert gas (argon or nitrogen) to prevent hygroscopic degradation .
- Handling : Use PPE (gloves, goggles) in a fume hood. Solubility in water (~50 mg/mL) allows aqueous workups, but avoid prolonged exposure to moisture .
Advanced Research Questions
Q. What analytical techniques resolve contradictions in reported pharmacological data (e.g., receptor binding vs. functional assays)?
- Methodological Answer :
- Functional vs. Binding Assays : Use orthogonal methods:
- Radioligand binding assays (e.g., H-labeled ligands) to quantify affinity for serotonin/dopamine receptors .
- cAMP/G-protein coupling assays to assess functional activity .
- Data normalization : Control for batch-to-batch variability in compound purity (via HPLC >98%) and cell-line specificity (e.g., HEK293 vs. CHO cells) .
Q. How can crystallographic studies elucidate the compound’s interaction with biological targets?
- Methodological Answer :
- Co-crystallization : Soak the compound into protein crystals (e.g., GPCRs) at 10 mM concentration in crystallization buffer .
- X-ray diffraction : Resolve hydrogen bonds between the piperazine N–H and receptor aspartate residues (e.g., D3.32 in serotonin receptors) .
- Docking simulations : Use software like AutoDock Vina to predict binding poses, validated by mutagenesis studies .
Q. What strategies mitigate impurities during large-scale synthesis?
- Methodological Answer :
- Byproduct identification : Use LC-MS to detect common impurities like unreacted piperazine (retention time ~2.5 min) or hydrolyzed propanone derivatives .
- Purification : Employ column chromatography (silica gel, 10% MeOH/DCM) or recrystallization from ethanol/water (3:1 v/v) .
- Process optimization : Reduce reaction time to <12 hours to minimize degradation .
Q. How do environmental factors (pH, temperature) influence the compound’s stability in biological assays?
- Methodological Answer :
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
